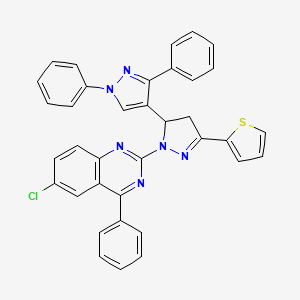
2-(6-chloro-4-phenylquinazolin-2-yl)-1',3'-diphenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-chloro-4-phenylquinazolin-2-yl)-1’,3’-diphenyl-5-(thiophen-2-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole is a complex organic compound that belongs to the class of quinazoline derivatives This compound is characterized by its unique structure, which includes a quinazoline core, a thiophene ring, and a bipyrazole moiety
Preparation Methods
The synthesis of 2-(6-chloro-4-phenylquinazolin-2-yl)-1’,3’-diphenyl-5-(thiophen-2-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by reacting 2-aminobenzonitrile with an appropriate aldehyde in the presence of a catalyst.
Introduction of the Chlorine Atom: Chlorination of the quinazoline core is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Bipyrazole Moiety: The bipyrazole moiety is synthesized by reacting hydrazine derivatives with diketones under reflux conditions.
Coupling Reactions: The final step involves coupling the quinazoline core with the bipyrazole moiety and the thiophene ring using palladium-catalyzed cross-coupling reactions.
Chemical Reactions Analysis
2-(6-chloro-4-phenylquinazolin-2-yl)-1’,3’-diphenyl-5-(thiophen-2-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The chlorine atom in the quinazoline core can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and varying temperatures and pressures. Major products formed from these reactions include substituted quinazoline derivatives and bipyrazole analogs.
Scientific Research Applications
2-(6-chloro-4-phenylquinazolin-2-yl)-1’,3’-diphenyl-5-(thiophen-2-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an anticonvulsant agent due to its ability to modulate GABA receptors.
Pharmacology: It has shown promise in preclinical studies as a potential therapeutic agent for neurological disorders.
Chemical Biology: The compound is used as a probe to study the structure-activity relationships of quinazoline derivatives.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-(6-chloro-4-phenylquinazolin-2-yl)-1’,3’-diphenyl-5-(thiophen-2-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole involves its interaction with molecular targets such as GABA receptors. The compound acts as a GABA receptor agonist, enhancing the inhibitory effects of GABA neurotransmission. This leads to a reduction in neuronal excitability and has potential therapeutic effects in conditions such as epilepsy and anxiety disorders .
Comparison with Similar Compounds
Similar compounds to 2-(6-chloro-4-phenylquinazolin-2-yl)-1’,3’-diphenyl-5-(thiophen-2-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole include:
6-chloro-4-phenylquinazoline: A simpler analog with similar core structure but lacking the bipyrazole and thiophene moieties.
4-(6-chloro-4-phenylquinazolin-2-yl)morpholine: A derivative with a morpholine ring instead of the bipyrazole moiety.
N-(6-chloro-4-phenylquinazolin-2-yl)guanidine: A compound with a guanidine group attached to the quinazoline core.
These compounds share structural similarities but differ in their functional groups and overall molecular complexity, which can influence their chemical properties and biological activities.
Properties
IUPAC Name |
6-chloro-2-[3-(1,3-diphenylpyrazol-4-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H25ClN6S/c37-26-18-19-30-28(21-26)34(24-11-4-1-5-12-24)39-36(38-30)43-32(22-31(40-43)33-17-10-20-44-33)29-23-42(27-15-8-3-9-16-27)41-35(29)25-13-6-2-7-14-25/h1-21,23,32H,22H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNNXEFKPPWWNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5)C6=CN(N=C6C7=CC=CC=C7)C8=CC=CC=C8 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H25ClN6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
609.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3aR,4R,6aR)-2,2,4-trimethyl-4-vinyl-5,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-one](/img/structure/B2894828.png)
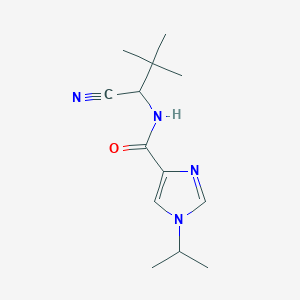
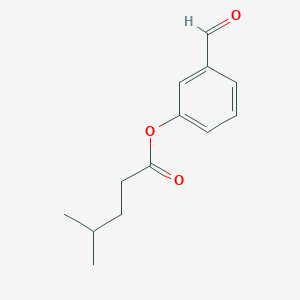
![4-(2,5-dimethoxyphenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2894833.png)
![1,4,6,7,8,9-HEXACHLORODIBENZO[B,E][1,4]DIOXINE-2,3-DIONE](/img/structure/B2894837.png)
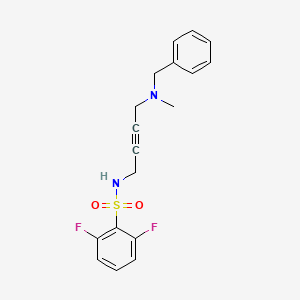
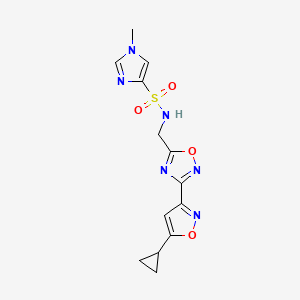
![tert-butyl N-[3-({1-[1-(prop-2-yn-1-yl)piperidine-2-carbonyl]piperidin-4-yl}oxy)propyl]carbamate](/img/structure/B2894841.png)
![ethyl 3-(1,3-benzothiazol-2-yl)-2-(5,6-dihydro-1,4-dioxine-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2894842.png)
![2-[(4-methoxyphenyl)sulfanyl]-N-{5-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}acetamide](/img/structure/B2894843.png)
![3-amino-N-(4-chlorophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2894844.png)
![1,3-dimethyl-5-((pyridin-3-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2894845.png)
![1-(1,3-Benzodioxol-5-yl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B2894848.png)
![(2-Methoxyethyl)[(5-methylfuran-2-yl)methyl]amine](/img/structure/B2894849.png)
